![molecular formula C17H22N6O4 B2872095 ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purinyl)acetate CAS No. 923417-73-6](/img/structure/B2872095.png)
ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purinyl)acetate
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Description
Ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purinyl)acetate is a useful research compound. Its molecular formula is C17H22N6O4 and its molecular weight is 374.401. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purinyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purinyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research on new ethyl 3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetate derivatives, which share structural similarities with the queried compound, demonstrates their broad spectrum of antimicrobial activity against different Gram-positive, Gram-negative bacteria, and some Candida species. The antimicrobial activity was quantified with MIC values ranging from 6.25-100 μg/ml, indicating significant potential for developing new antimicrobial agents (Alper-Hayta et al., 2006).
Hypolipemic Activity Studies
Another study explored the lipid-lowering effects of clofibrate-related compounds synthesized from substituted aryloxy acetic acids. These compounds demonstrated high activity at low dosage under hyperlipemic conditions, suggesting their potential as hypolipemic agents and emphasizing the importance of the acid group substituent in their efficacy (Metz & Specker, 1975).
Polymerization Research
The polymerization of trimethylene carbonate, related to the structural domain of the queried compound, was studied using various initiators. This research offers insights into the synthesis and characterization of polycarbonates, indicating potential applications in the production of biodegradable polymers with specific end-group functionalities (Kricheldorf, Jenssen, & Kreiser-Saunders, 1991).
Synthetic Chemistry
A study on the versatile intermediate ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate for synthesizing a wide range of trifluoromethyl heterocycles, including triazines, demonstrates the compound's utility in creating diverse chemical structures. This work highlights the method's efficiency and versatility in organic synthesis (Honey, Pasceri, Lewis, & Moody, 2012).
properties
IUPAC Name |
ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O4/c1-6-8-21-15(25)13-14(20(5)17(21)26)18-16-22(9-12(24)27-7-2)19-10(3)11(4)23(13)16/h6,11H,1,7-9H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPUMLDEYMYBSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate |
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